molecular formula C10H16ClN5O B12222074 3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12222074
M. Wt: 257.72 g/mol
InChI Key: KRHXSJDHVLLOHI-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C10H15N5O·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Methoxylation: The methylated pyrazole is then reacted with methanol in the presence of an acid catalyst to introduce the methoxy group.

    Formation of the hydrochloride salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

Compared to similar compounds, 3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has unique structural features that may confer distinct biological activities. Its specific substitution pattern on the pyrazole ring can influence its binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H16ClN5O

Molecular Weight

257.72 g/mol

IUPAC Name

3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H15N5O.ClH/c1-14-5-4-8(12-14)6-11-9-7-15(2)13-10(9)16-3;/h4-5,7,11H,6H2,1-3H3;1H

InChI Key

KRHXSJDHVLLOHI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=CN(N=C2OC)C.Cl

Origin of Product

United States

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